(2S,3R)-2-Amino-3-methoxyoctadec-4-en-1-ol
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Overview
Description
(2S,3R)-2-Amino-3-methoxyoctadec-4-en-1-ol is a chiral amino alcohol with a unique structure that includes an amino group, a methoxy group, and a double bond within an 18-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-3-methoxyoctadec-4-en-1-ol can be achieved through several methods. One common approach involves the enantioselective synthesis starting from readily available chiral building blocks. For instance, the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by nucleophilic cleavage of the epoxide by azide, and subsequent transformation of the azido group into the amino group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Amino-3-methoxyoctadec-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The double bond can be reduced to yield saturated amino alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with palladium on carbon for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, saturated amino alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,3R)-2-Amino-3-methoxyoctadec-4-en-1-ol has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which (2S,3R)-2-Amino-3-methoxyoctadec-4-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a ligand for certain enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,3R)-2-Amino-3-methoxyoctadec-4-en-1-ol include other chiral amino alcohols and amino acids, such as (2S,3R)-3-methylglutamate and (2S,3R)-3-amino-2-hydroxydecanoic acid .
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
3123-71-5 |
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Molecular Formula |
C19H39NO2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-methoxyoctadec-4-en-1-ol |
InChI |
InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22-2)18(20)17-21/h15-16,18-19,21H,3-14,17,20H2,1-2H3/t18-,19+/m0/s1 |
InChI Key |
UXQOODKEPLGUQG-RBUKOAKNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC=C[C@H]([C@H](CO)N)OC |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)N)OC |
Origin of Product |
United States |
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